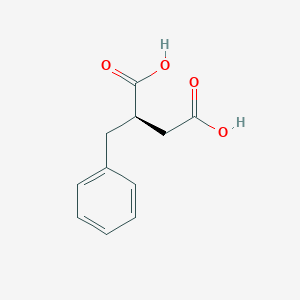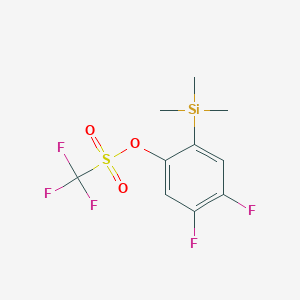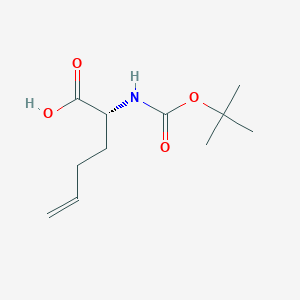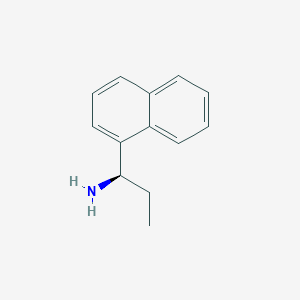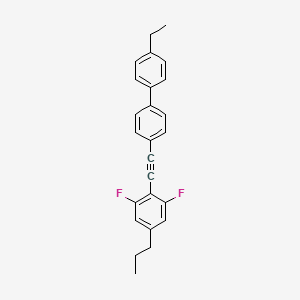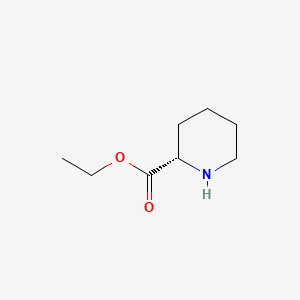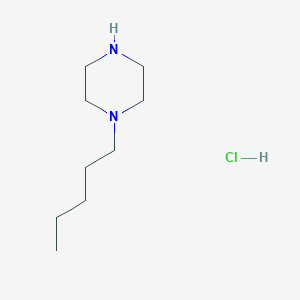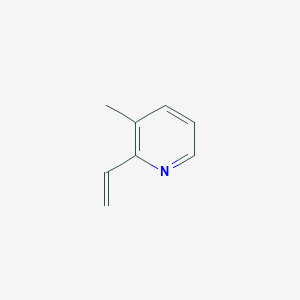
3-Methyl-2-vinylpyridine
概要
説明
3-Methyl-2-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group and a methyl group attached to the pyridine ring. This compound has garnered significant attention due to its unique chemical properties and its versatility in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is typically carried out at temperatures between 150-200°C in an autoclave . Another method involves the anionic polymerization of 2-vinylpyridine using initiators such as n-butyllithium, tritylsodium, cumylpotassium, and cumylcesium in tetrahydrofuran at -78°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of this compound for various applications .
化学反応の分析
Types of Reactions: 3-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the vinyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 3-Methyl-2-pyridinecarboxylic acid.
Reduction: 3-Methyl-2-ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
3-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
Biology: Research into its biological activity includes studies on its potential as an antimicrobial agent.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the production of specialty polymers, adhesives, and coatings due to its ability to undergo polymerization and copolymerization reactions
作用機序
The mechanism of action of 3-Methyl-2-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long chains that can interact with other molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other compounds .
類似化合物との比較
2-Vinylpyridine: Similar in structure but lacks the methyl group.
4-Vinylpyridine: Another isomer with the vinyl group in the 4-position.
Uniqueness: 3-Methyl-2-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring specific chemical functionalities .
特性
IUPAC Name |
2-ethenyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-7(2)5-4-6-9-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXYZOUPVPNERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



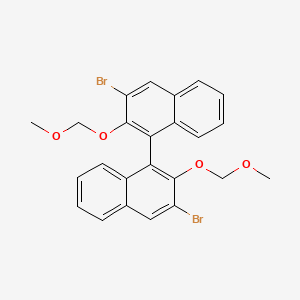
![4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid]](/img/structure/B3177748.png)
